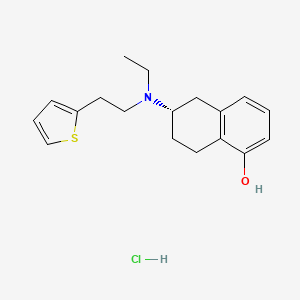![molecular formula C21H32N2O4 B1494466 tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate](/img/structure/B1494466.png)
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the piperidine moiety and the tert-butyl ester group. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. This could include its use as an active pharmaceutical ingredient or as a lead compound for the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties could be leveraged for the development of new products or processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate would depend on its specific biological target. This could involve binding to a particular enzyme or receptor, leading to a cascade of molecular events that result in a biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate may include other azetidine derivatives, piperidine-containing compounds, and tert-butyl esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Conclusion
This compound is a complex and versatile compound with potential applications in various fields of science and industry. Further research and development could uncover new uses and properties of this intriguing molecule.
Propiedades
Fórmula molecular |
C21H32N2O4 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-[(2S)-1-[(1S)-2-hydroxy-1-phenylethyl]piperidin-2-yl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H32N2O4/c1-20(2,3)27-19(25)22-14-21(26,15-22)18-11-7-8-12-23(18)17(13-24)16-9-5-4-6-10-16/h4-6,9-10,17-18,24,26H,7-8,11-15H2,1-3H3/t17-,18+/m1/s1 |
Clave InChI |
DRBOJCULJIZLGA-MSOLQXFVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC(C1)([C@@H]2CCCCN2[C@H](CO)C3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(C2CCCCN2C(CO)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)


![5-fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1494394.png)
![2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1494405.png)


![5,6'-Dibromo-5'-methyl-[2,3']bipyridine](/img/structure/B1494415.png)



![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)
![Methyl (4r)-4-[(10r,13r,17r)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1494428.png)
![Rac-2-[(1R,3S)-3-aminocyclopentyl]acetonitrilehydrochloride](/img/structure/B1494441.png)
